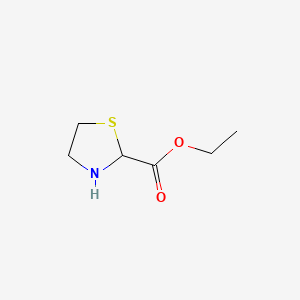

Ethyl 1,3-thiazolidine-2-carboxylate

説明

Structure

3D Structure

特性

分子式 |

C6H11NO2S |

|---|---|

分子量 |

161.22 g/mol |

IUPAC名 |

ethyl 1,3-thiazolidine-2-carboxylate |

InChI |

InChI=1S/C6H11NO2S/c1-2-9-6(8)5-7-3-4-10-5/h5,7H,2-4H2,1H3 |

InChIキー |

STIPQAUQYAPPPL-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1NCCS1 |

製品の起源 |

United States |

Synthetic Methodologies and Strategic Organic Transformations of Ethyl 1,3 Thiazolidine 2 Carboxylate

Direct Synthesis Routes to Ethyl 1,3-Thiazolidine-2-carboxylate

The formation of the thiazolidine (B150603) ring is most commonly achieved through the condensation of an amino thiol with a carbonyl compound. For this compound, the primary building blocks are L-cysteine ethyl ester and a suitable carbonyl source.

Condensation Reactions with L-Cysteine Ethyl Ester Hydrochloride and Carbonyl Compounds

The principal method for synthesizing 2-substituted-1,3-thiazolidine-4-carboxylic acid derivatives involves the nucleophilic cyclization of L-cysteine or its esters with various aldehydes and ketones. nanobioletters.come3s-conferences.org The reaction between L-cysteine ethyl ester hydrochloride and an aldehyde, such as salicylaldehyde (B1680747), proceeds via the formation of an intermediate imine (Schiff base), which then undergoes intramolecular cyclization through the nucleophilic attack of the thiol group to form the stable five-membered thiazolidine ring. nanobioletters.comprepchem.com

This condensation is typically carried out in a suitable solvent mixture, such as ethanol (B145695) and water, at room temperature. rdd.edu.iq The reaction of L-cysteine ethyl ester hydrochloride with salicylaldehyde in chloroform (B151607) in the presence of triethylamine (B128534) at room temperature yields ethyl (4R)-2-(2-hydroxyphenyl)-4-thiazolidinecarboxylate. prepchem.com The use of aromatic aldehydes with L-cysteine often results in good to excellent yields of the corresponding thiazolidine derivatives. rdd.edu.iq

| Reactants | Base/Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| L-cysteine ethyl ester hydrochloride, Salicylaldehyde | Triethylamine | Chloroform | Room Temperature, 2 hr | Ethyl (4R)-2-(2-hydroxyphenyl)-4-thiazolidinecarboxylate | 68% (after derivatization) | prepchem.com |

| L-Cysteine, Aromatic Aldehydes | Not specified | Ethanol/Water | Room Temperature, 10 hr | 2-Aryl-thiazolidine-4-carboxylic acids | 90-95% | rdd.edu.iq |

| L-Cysteine, p-hydroxy benzaldehyde | Not specified | Ethanol/Water (10:1) | 20 °C, 20 hr | 2-[4-(2-ethoxy-2-oxoethoxy) phenyl] thiazolidine-4-carboxylic acid | High | nanobioletters.com |

Cyclization Reactions in the Presence of Bases and Catalysts

The efficiency and selectivity of thiazolidine synthesis can be significantly enhanced by employing bases and catalysts. Bases like triethylamine are used to neutralize the hydrochloride salt of the cysteine ester, liberating the free amine for reaction. prepchem.com Catalysts, including Lewis acids and various nano-catalysts, can activate the carbonyl group of the aldehyde, facilitating the initial condensation step. nih.gov For instance, the synthesis of 1,3-thiazolidin-4-ones has been shown to be effectively catalyzed by agents such as ammonium (B1175870) persulfate, nano-CoFe₂O₄@SiO₂/PrNH₂, and ionic liquids, often leading to high yields under mild or solvent-free conditions. nih.gov While these examples produce thiazolidinones, the catalytic principles are applicable to the synthesis of thiazolidine-2-carboxylates.

More recently, base-catalyzed protocols have been developed for constructing 1,3-thiazolidine-2-thione scaffolds from propargylamines and carbon disulfide using catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO). acs.orgnih.gov This highlights the utility of base catalysis in promoting cyclization reactions to form thiazolidine rings under mild, ambient temperature conditions. acs.org

Synthesis of Advanced this compound Derivatives

Further functionalization of the this compound core allows for the creation of advanced derivatives with modified properties. Key strategies include derivatization of the thiazolidine ring and controlling the stereochemistry of the final product.

Derivatization at the Thiazolidine Ring System (e.g., N-Acylation, Substitutions)

The nitrogen atom at the 3-position of the thiazolidine ring is a common site for derivatization. N-acylation is a frequently employed strategy to introduce various functional groups. For instance, 2-substituted thiazolidine-4-carboxylic acids can be readily acylated at the nitrogen atom by reacting them with acetic anhydride. nanobioletters.comrdd.edu.iq This reaction typically involves dissolving the thiazolidine in a basic solution, such as aqueous sodium carbonate, followed by the addition of the acylating agent. nanobioletters.com This approach protects the amine group and can be a precursor step for further modifications, such as amide bond formation. nih.gov

Besides acylation, other substitutions can be introduced. Knoevenagel condensation can be performed on related thiazolidine-2,4-diones to add substituents at the 5-position. nih.govmdpi.com While structurally different, this demonstrates the reactivity of the thiazolidine scaffold. The introduction of acyl groups derived from fatty acids has also been used to increase the lipophilicity of (polyhydroxyalkyl)thiazolidine carboxylic acids, which can improve their bioavailability. nih.gov

| Starting Material | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 2-[4-(2-ethoxy-2-oxoethoxy) phenyl] thiazolidine-4-carboxylic acid | Acetic anhydride | N-Acylation | 3-acetyl-2-[4-(2-ethoxy-2-oxoethoxy) phenyl] thiazolidine-4-carboxylic acid | nanobioletters.com |

| 2-Aryl-thiazolidine-4-carboxylic acid | Acetic anhydride | N-Acylation | 3-acetyl-2-aryl-thiazolidine-4-carboxylic acid | rdd.edu.iq |

| Thiazolidine-2,4-dione | Phenacyl bromide | N-Substitution | N-substituted 5-benzylidene-thiazolidine-2,4-dione | nih.gov |

| 2(R,S)-(Polyhydroxyalkyl)thiazolidine-4(R) carboxylic acids | Palmitoyl chloride (on sugar precursor) | O-Acylation (on side chain) | Acyl (polyhydroxyalkyl)thiazolidin carboxylic acids | nih.gov |

Stereoselective Synthesis of this compound Diastereomers

The reaction of L-cysteine ethyl ester with an aldehyde creates two chiral centers in the resulting thiazolidine ring: one at the C-4 position, which retains the (R) configuration from L-cysteine, and a new one at the C-2 position. nanobioletters.com This results in the formation of a mixture of diastereomers, specifically the (2R, 4R)-cis and (2S, 4R)-trans isomers. nanobioletters.com

The ratio of these diastereomers can be influenced by various reaction conditions. Research has shown that the choice of solvent can significantly affect the cis/trans isomer percentages. nanobioletters.com For example, in the synthesis of 2-(4-(2-ethoxy-2-oxoethoxy) phenyl)thiazolidine-4-carboxylic acid, the use of DMSO as a solvent favors the formation of the trans isomer, whereas CDCl₃ favors the cis isomer. nanobioletters.com Furthermore, the presence of an acid catalyst, such as trifluoroacetic acid, can alter the percentage of diastereomers, likely by influencing the relative stability of the isomers through reversible ring-opening and closing, leading to epimerization at the C-2 position. researchgate.netresearchgate.net This thermodynamic control allows for the enrichment of the more stable diastereomer. researchgate.net

Microwave-Assisted Synthetic Approaches for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing the efficiency of chemical processes. nih.gov While specific studies focusing exclusively on the microwave-assisted synthesis of this compound are not extensively documented, the application of this technology to the synthesis of related thiazolidine derivatives, such as 1,3-thiazolidin-4-ones, provides valuable insights. ccsenet.orgscilit.com

Table 1: Comparison of Conventional and Potential Microwave-Assisted Synthesis of Thiazolidine Derivatives

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (Projected) |

| Reaction Time | Several hours | Minutes to a shorter number of hours nih.gov |

| Energy Consumption | Higher | Lower |

| Yields | Often moderate to good | Potentially higher yields ccsenet.org |

| Side Reactions | More prevalent due to prolonged heating | Minimized due to shorter reaction times nih.gov |

Chemical Reactivity and Transformation Pathways of this compound

The chemical reactivity of this compound is characterized by the interplay of the thiazolidine ring and the ethyl carboxylate group. This allows for a variety of transformations, making it a versatile scaffold in organic synthesis.

Oxidation Reactions of the Thiazolidine Moiety

The sulfur atom in the thiazolidine ring is susceptible to oxidation. While direct oxidation studies on this compound are limited, research on related chiral 2-thiazolines provides insight into potential reaction pathways. Oxidation of 2-thiazolines with various oxidizing agents has been shown to yield ring-opened products such as benzoylamino sulfonic acids and disulfides. researchgate.net This suggests that the thiazolidine moiety in this compound could potentially be oxidized to the corresponding sulfoxide (B87167) or sulfone, or undergo ring cleavage under stronger oxidative conditions. The specific outcome would likely depend on the oxidant used and the reaction conditions.

Hydrolysis and Decarboxylation Pathways

The ethyl ester group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding thiazolidine-2-carboxylic acid. acs.org This hydrolysis follows the general mechanism for ester hydrolysis, involving nucleophilic attack of water or hydroxide (B78521) ion at the carbonyl carbon of the ester. viu.ca

Nucleophilic Acyl Substitution and Ester Aminolysis Reactions

The ester functionality in this compound is a key site for nucleophilic acyl substitution reactions. youtube.com Various nucleophiles can react with the electrophilic carbonyl carbon, leading to the displacement of the ethoxy group.

A prominent example of this is ester aminolysis, where the ester reacts with ammonia (B1221849) or a primary or secondary amine to form the corresponding amide. youtube.com This reaction is fundamental in peptide synthesis and for the introduction of diverse functional groups. The reaction of this compound with an amine would proceed through a tetrahedral intermediate, followed by the elimination of ethanol to yield the N-substituted thiazolidine-2-carboxamide. researchgate.net The reactivity can be influenced by the nature of the amine and the reaction conditions.

Cycloaddition and Domino Reactions Involving the Thiazolidine-2-carboxylate Scaffold

The thiazolidine-2-carboxylate scaffold can participate in cycloaddition and domino reactions to construct more complex heterocyclic systems. A notable example is the [3+2] cycloaddition reaction of azomethine ylides derived from thiazolidine-2-carboxylic acid. nih.gov In this process, the thiazolidine-2-carboxylic acid undergoes decarboxylation upon heating in the presence of a carbonyl compound to form an azomethine ylide in situ. This 1,3-dipole can then react with various dipolarophiles, such as alkenes and alkynes, to afford novel spiro- and fused heterocyclic structures. nih.govresearchgate.net

Furthermore, related 2-arylthiazolidine-4-carboxylic acid ethyl esters have been shown to undergo a hetero-Diels-Alder reaction. researchgate.net This suggests that this compound could potentially serve as a precursor to dienes in cycloaddition reactions for the synthesis of complex polycyclic systems. Domino reactions, which involve a cascade of intramolecular transformations, can also be envisaged, initiated by a reaction at either the ester or the thiazolidine ring.

Influence of Reaction Parameters on Synthetic Yields and Stereoselectivity

The synthesis of substituted thiazolidines, including derivatives of this compound, can be significantly influenced by various reaction parameters. These factors can affect not only the yield of the desired product but also the stereochemical outcome, particularly when chiral centers are formed.

In the synthesis of 2-substituted thiazolidine-4-carboxylic acids, the choice of solvent has been observed to influence the diastereomeric ratio of the products. researchgate.net For instance, the reaction of cysteine with aldehydes can lead to different cis/trans isomer ratios depending on the solvent used. Similarly, the nature of the catalyst can play a crucial role. Different catalysts, such as Lewis acids or organocatalysts, can affect the rate and selectivity of the cyclization reaction. nih.gov

Temperature is another critical parameter. While higher temperatures can increase the reaction rate, they may also lead to the formation of side products or the decomposition of the desired compound. In stereoselective syntheses, lower temperatures are often employed to enhance the diastereoselectivity or enantioselectivity of a reaction. The optimization of these parameters—solvent, catalyst, temperature, and reactant concentrations—is essential for developing efficient and selective synthetic routes to this compound and its derivatives.

Effects of Catalysts and Solvent Systems on Reaction Outcomes

The synthesis and subsequent transformation of thiazolidine derivatives, including this compound, are profoundly influenced by the choice of catalysts and solvent systems. These factors can dictate reaction rates, yields, and even the stereochemical outcomes of the products. Research into the synthesis of various thiazolidine cores has illuminated the critical role of the reaction environment.

The selection of an appropriate solvent is paramount, as it can directly impact the ratio of stereoisomers produced. For instance, in the synthesis of certain thiazolidine derivatives, the percentages of cis and trans isomers were found to be strongly dependent on the solvent used. nanobioletters.com A study on the synthesis of ethyl 5-(alkylimino)-4-hydroxy-2-(arylimino)-3-alkylthiazolidine-4-carboxylates compared solvents such as acetone, tetrahydrofuran, toluene, and acetonitrile (B52724) (MeCN), concluding that dry MeCN provided the best yield of 73% at room temperature. nih.gov

Catalysts are frequently employed to enhance reaction efficiency, often by activating specific functional groups within the reactants. In the synthesis of 1,3-thiazolidin-4-ones, various catalysts have been shown to be effective. For example, ammonium persulfate (APS) has been used as an economical catalyst in solvent-free conditions at 90°C to achieve an 84% product yield. nih.gov Another efficient protocol uses the ionic liquid [Et₃NH][HSO₄] as a reusable catalyst, which can be used up to five times while maintaining high yields (80%) at 80°C. nih.gov The mechanism of action for some catalysts involves the activation of carbonyl groups; for instance, nano-CdZr₄(PO₄)₆ is suggested to activate the carbonyl moiety of aldehydes and acids by coordinating with the carbonyl oxygen, facilitating intramolecular cyclization. nih.gov

Conversely, some synthetic routes for thiazolidines are designed to proceed without any catalyst or solvent. A notable example is the ecologically benign reaction between inactive aziridine (B145994) and aroyl isothiocyanates at room temperature, which produces 2-iminothiazolidines. nih.gov It was observed that when this reaction was attempted with a solvent, the yield was comparatively lower. nih.gov Similarly, base-catalyzed protocols, such as the use of 1,4-diazabicyclo[2.2.2]octane (DABCO), have been established for the synthesis of 1,3-thiazolidine-2-thiones from propargylamines and carbon disulfide, proceeding efficiently under mild, solvent-free conditions. acs.orgnih.gov

The interplay between catalyst and solvent can be crucial for achieving high yields and stereoselectivity. One study found that when the reaction was catalyzed by BF₃·OEt₂ and tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) at -30°C, high yields (97%) with excellent enantiospecificity (98% ee) were obtained. nih.gov The Knoevenagel condensation, a key reaction for modifying the thiazolidine ring, can be conducted under various conditions, utilizing base catalysts like triethylamine (Et₃N) or piperidine (B6355638) in solvents such as acetic acid, ethanol, or toluene. nih.gov

The following table summarizes the effects of different catalyst and solvent systems on the synthesis of various thiazolidine derivatives.

| Catalyst System | Solvent | Reaction Type | Key Outcome(s) | Reference(s) |

| None | Dry Acetonitrile (MeCN) | One-pot synthesis | 73% yield, identified as the most suitable solvent | nih.gov |

| Ammonium Persulfate (APS) | Solvent-free | Cyclocondensation | 84% yield, economical and high atom economy | nih.gov |

| [Et₃NH][HSO₄] | Solvent-free | Cyclocondensation | 80% yield, catalyst reusable up to five times | nih.gov |

| DABCO | Solvent-free | Cyclization | Good to excellent yields (66–95%) at room temperature | acs.orgnih.gov |

| BF₃·OEt₂ and TBAHS | Not specified | Not specified | 97% yield with 98% enantiomeric excess | nih.gov |

| Piperidine | Ethanol | Knoevenagel condensation | Formation of 5-arylidene derivatives | nih.gov |

| Triethylamine (Et₃N) | Toluene | Acylation | Synthesis of 3-alkoxycarbonyl derivatives | nih.gov |

Steric and Electronic Effects of Substituents on Reaction Mechanisms and Products

The steric and electronic properties of substituents attached to the thiazolidine ring significantly govern the molecule's reactivity, influencing reaction mechanisms and the nature of the final products. These effects are crucial in directing the course of transformations and modulating the biological or chemical properties of the resulting compounds.

Electronic effects, stemming from the electron-donating or electron-withdrawing nature of substituents, can alter the electron density distribution within the molecule. This is particularly evident in studies of substituted thiazolidine derivatives where the biological activity, a reflection of molecular interactions, is modulated by these groups. For example, in a series of 1,3-thiazolidine-4-ones, the nature of the substituent on an attached phenyl ring determined the compound's activity. nih.gov The presence of an electron-donating methoxy (B1213986) group (-OCH₃) at the ortho position (compound 7e) resulted in the most active compound, being about eight times more active than the unsubstituted analog. nih.gov Other substituents like 4-bromo (electron-withdrawing) and 4-methyl (electron-donating) also conferred good activity, suggesting a complex structure-activity relationship. nih.gov Similarly, in another study, the substitution of methyl and chlorine atoms on a benzene (B151609) ring had a significant impact on the inhibitory potential of imino-thiazolidinone derivatives against the enzyme carbonic anhydrase II. nih.gov

Computational studies have further elucidated these electronic effects. Frontier molecular orbital analysis of imino-thiazolidinone derivatives revealed that the highest occupied molecular orbital (HOMO) was primarily delocalized on a terminal phenyl ring, while the lowest unoccupied molecular orbital (LUMO) was concentrated at the thiazolidine ring and its adjacent heteroatoms. nih.gov This distribution of electron density is key to the molecule's reactivity. The influence of substituents on reaction kinetics has also been modeled, showing that electron-withdrawing groups (like trifluoromethyl) and electron-donating groups (like methoxy) on a phenylacetylene (B144264) moiety attached to a propargylamine (B41283) precursor altered the activation energies in the DABCO-catalyzed synthesis of thiazolidine-2-thiones. acs.org

Steric effects, which arise from the physical size of substituents, can also play a decisive role in reaction outcomes. The stereochemistry of the thiazolidine ring itself can lead to different isomers, such as cis and trans diastereomers, which can be difficult to separate. nanobioletters.com The absolute configuration of substituents can be critical; for instance, compounds containing a '2S' absolute configuration in the thiazolidine ring and specific groups on a '2R'-aryl substituent showed significant anti-breast cancer activity. researchgate.net The bulkiness of substituents can hinder or favor certain reaction pathways, affecting which products are formed. In the reaction of 2-arylthiazolidine-4-carboxylic acid ethyl esters in a basic medium, the thiazolidine ring undergoes cleavage, and the nature of the aryl substituent can influence the stability of intermediates and the subsequent reaction pathways, such as hetero-Diels–Alder or 1,4-Michael addition reactions. researchgate.net

The following table provides examples of how different substituents influence the properties and reactivity of thiazolidine derivatives.

| Substituent | Position | Observed Effect | Inferred Influence | Reference(s) |

| 2-OCH₃ | Phenyl ring on thiazolidin-4-one | ~8-fold increase in activity compared to unsubstituted | Electronic (electron-donating) | nih.gov |

| 4-Br | Phenyl ring on thiazolidin-4-one | ~2-fold increase in activity compared to unsubstituted | Electronic (electron-withdrawing) | nih.gov |

| 4-CH₃ | Phenyl ring on thiazolidin-4-one | ~2-fold increase in activity compared to unsubstituted | Electronic (electron-donating) | nih.gov |

| -CF₃ vs. -OCH₃ | Phenylacetylene moiety in precursor | Altered activation energies in catalytic cycle | Electronic (EWG vs. EDG) | acs.org |

| 2-NO₂, 2,6-Cl | '2R'-aryl substituent | Significant anti-breast cancer activity | Steric and Electronic | researchgate.net |

Advanced Spectroscopic and Computational Characterization of Ethyl 1,3 Thiazolidine 2 Carboxylate

Structural Elucidation Techniques for Ethyl 1,3-Thiazolidine-2-carboxylate and its Derivatives

A multi-faceted analytical approach is employed to unambiguously determine the structure of this compound and related derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography each provide unique and complementary pieces of structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The proton at the C2 position of the thiazolidine (B150603) ring is particularly characteristic, often appearing as a singlet around 5.5 ppm. zu.ac.ae The methylene (B1212753) protons of the ethyl group (OCH₂CH₃) typically present as a quartet, while the methyl protons (OCH₂CH₃) appear as a triplet. The two methylene groups within the thiazolidine ring (at C4 and C5) will exhibit more complex splitting patterns due to their diastereotopic nature and coupling with each other. The acidic proton of a carboxylic acid, if present, is highly deshielded and appears far downfield, typically in the 10–12 ppm region. libretexts.org

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon of the ester group is significantly deshielded and is expected to resonate in the range of 160-180 ppm. libretexts.org The C2 carbon of the thiazolidine ring is also characteristic, with reported shifts for similar structures appearing around 70.5 ppm. zu.ac.ae The remaining carbons of the thiazolidine ring and the ethyl group will have signals in the upfield region of the spectrum.

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Ester C=O | - | ~160-175 | Carbonyl carbon, highly deshielded. |

| Thiazolidine C2-H | ~5.5 | ~70 | Characteristic proton and carbon of the thiazolidine ring. zu.ac.ae |

| Ester O-CH₂ | ~4.2 (quartet) | ~61 | Coupled to the adjacent methyl group. |

| Thiazolidine C4-H₂ | ~3.0-3.5 (multiplet) | ~50-60 | Complex splitting due to coupling with C5 protons. |

| Thiazolidine C5-H₂ | ~2.8-3.3 (multiplet) | ~30-40 | Complex splitting due to coupling with C4 protons. |

| Ester CH₃ | ~1.3 (triplet) | ~14 | Coupled to the adjacent methylene group. |

Infrared and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, which typically appears in the region of 1730-1750 cm⁻¹. zu.ac.ae Other key absorptions include C-N stretching, C-O stretching of the ester, and various C-H stretching and bending vibrations for the alkyl portions of the molecule. The presence of the sulfur atom is harder to pinpoint as C-S stretching bands are generally weak and appear in the fingerprint region (below 1500 cm⁻¹).

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Alkyl) | Stretching | 2850-2960 | Medium to Strong |

| C=O (Ester) | Stretching | 1730-1750 | Strong, Sharp |

| C-N | Stretching | 1020-1250 | Medium |

| C-O (Ester) | Stretching | 1000-1300 | Strong |

| C-S | Stretching | 600-800 | Weak to Medium |

Mass Spectrometry (MS, ESI-MS, HRMS) for Molecular Confirmation

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of a compound. In Electron Ionization (EI) MS, the molecule is fragmented, providing a unique pattern that can aid in structural elucidation. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight. Common fragmentation pathways would likely involve the loss of the ethoxy group (-OC₂H₅) or the entire ester function (-COOC₂H₅), as well as cleavage of the thiazolidine ring.

Softer ionization techniques like Electrospray Ionization (ESI-MS) are particularly useful for generating the protonated molecule [M+H]⁺ with minimal fragmentation. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the compound's elemental formula, distinguishing it from other compounds with the same nominal mass. researchgate.net

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. novapublishers.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise positions of each atom. This technique provides unequivocal data on bond lengths, bond angles, and torsional angles. For a chiral molecule like this compound, X-ray crystallography can establish its absolute configuration. novapublishers.com Furthermore, it reveals the conformation of the five-membered thiazolidine ring, which typically adopts a non-planar envelope or twisted conformation. nih.gov The analysis also details intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice. nih.gov

Quantum Chemical and Molecular Modeling Investigations

Alongside experimental techniques, computational chemistry provides powerful insights into the properties of molecules. Quantum chemical methods can predict molecular geometries, electronic structures, and spectroscopic properties, often with a high degree of accuracy.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has become a standard computational tool for investigating the properties of organic molecules. mdpi.com By performing geometry optimization calculations, typically using functionals like B3LYP with basis sets such as 6-311G(d,p), the lowest energy (most stable) three-dimensional structure of this compound can be predicted. scispace.comekb.eg The calculated geometric parameters, such as bond lengths and angles, can be compared with experimental data from X-ray crystallography to validate the computational model. scispace.com

Beyond geometry, DFT calculations provide a wealth of information about the electronic properties of the molecule. nih.gov Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO indicating regions prone to nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. Additionally, DFT can be used to generate Electrostatic Potential (ESP) maps, which visualize the distribution of charge across the molecule, highlighting electron-rich and electron-poor regions. nih.gov

Frontier Molecular Orbital (FMO) Analysis and Molecular Electrostatic Potential (MEP) Mapping

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity and kinetic stability of a molecule. nih.gov The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, an electron acceptor, is associated with electron affinity. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. biointerfaceresearch.com A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. materialsciencejournal.org

For this compound, theoretical calculations, typically performed using Density Functional Theory (DFT) at a level like B3LYP/6-311++G(d,p), are used to determine the energies and spatial distributions of these orbitals. materialsciencejournal.orgresearchgate.net In related thiazolidine structures, the HOMO is often localized on the thiazolidine ring, particularly involving the sulfur and nitrogen atoms, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is frequently distributed over the carboxylate group and the C=N bond (if present), highlighting the regions susceptible to nucleophilic attack. nih.gov

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, offering insights into its reactive sites. researchgate.net The MEP surface is color-coded to denote different electrostatic potential values: red indicates electron-rich regions (negative potential), which are prone to electrophilic attack, while blue signifies electron-poor regions (positive potential), which are susceptible to nucleophilic attack. nih.govbiointerfaceresearch.com Green and yellow areas represent regions of neutral and slightly negative potential, respectively. biointerfaceresearch.com

In the MEP map of this compound, the most negative potential (red/orange) is expected to be concentrated around the oxygen atoms of the ester group and the sulfur atom, due to their high electronegativity and lone pairs of electrons. nih.gov These sites are the most likely to interact with electrophiles. The area around the amine proton (N-H) would exhibit a positive potential (blue), marking it as a site for potential nucleophilic interaction. biointerfaceresearch.com

Table 1: Representative FMO and Reactivity Descriptor Data

| Parameter | Description | Typical Value (a.u.) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.26 to -0.27 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.03 to -0.04 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 0.22 to 0.24 |

| Ionization Potential (I) | -EHOMO | 0.26 to 0.27 |

| Electron Affinity (A) | -ELUMO | 0.03 to 0.04 |

| Electronegativity (χ) | (I+A)/2 | 0.14 to 0.16 |

| Chemical Hardness (η) | (I-A)/2 | 0.11 to 0.12 |

| Electrophilicity Index (ω) | μ²/2η (where μ = -χ) | 0.08 to 0.11 |

Natural Bond Orbital (NBO) Analysis for Chemical Selectivity and Reactivity

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed understanding of intramolecular bonding and interactions. nih.gov It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and vacant (acceptor) orbitals. biointerfaceresearch.comresearchgate.net The stabilization energy E(2) associated with these interactions is calculated, with higher E(2) values indicating stronger interactions. nih.gov

Table 2: Illustrative NBO Second-Order Perturbation Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N | σ* (C-S) | ~5.8 | Hyperconjugation |

| LP (1) N | σ* (C-C) | ~4.5 | Hyperconjugation |

| LP (1) S | σ* (N-C) | ~1.2 | Hyperconjugation |

| LP (2) O (carbonyl) | π* (C=O) | ~25.0 | Resonance |

| LP (3) O (ether) | σ* (C-O) | ~2.1 | Hyperconjugation |

Conformational Analysis and Potential Energy Surface (PES) Studies

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional structure. Conformational analysis is performed to identify the most stable conformers (isomers that can be interconverted by rotation about single bonds) and to understand the energy landscape of the molecule. researchgate.net For a cyclic system like the thiazolidine ring, different puckered conformations, such as envelope or twist forms, are possible.

Potential Energy Surface (PES) studies are conducted by systematically changing specific dihedral angles and calculating the corresponding energy at each step. mdpi.com This allows for the mapping of the energy landscape, identifying local and global energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers between them. mdpi.com For this compound, key dihedral angles would include those defining the ring pucker and the orientation of the ethyl carboxylate substituent relative to the ring. The results of a PES scan can reveal the most energetically favorable conformation and the flexibility of the molecule. DFT calculations are a common method for performing these studies, providing insights into the relative energies and geometries of different conformers. researchgate.net The global minimum structure is the most stable and likely the most populated conformation of the molecule under normal conditions. mdpi.com

Integration of Spectroscopic Data with Theoretical Calculations for Comprehensive Characterization

A comprehensive characterization of a molecule is achieved by integrating experimental spectroscopic data with theoretical calculations. ekb.eg This combined approach provides a powerful tool for validating the molecular structure and understanding its properties in detail. materialsciencejournal.orgresearchgate.net

Vibrational Spectroscopy (FT-IR): Theoretical vibrational frequencies can be calculated using DFT methods. These calculated frequencies, after applying a suitable scaling factor to account for anharmonicity and basis set limitations, can be compared with the experimental FT-IR spectrum. biointerfaceresearch.com This comparison aids in the precise assignment of vibrational bands to specific functional groups and vibrational modes within the this compound molecule, such as the C=O stretch of the ester, N-H bending, and C-S stretching. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR chemical shifts can be predicted theoretically using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These calculated shifts are then correlated with the experimental NMR spectra. This correlation is invaluable for the unambiguous assignment of signals to specific protons and carbon atoms in the molecule, confirming the connectivity and stereochemistry. materialsciencejournal.orgnih.gov

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption spectra, including maximum absorption wavelengths (λmax) and oscillator strengths. biointerfaceresearch.com The comparison of the theoretical UV-Vis spectrum with the experimental one helps in understanding the electronic transitions occurring within the molecule, such as n→π* and π→π* transitions, which are characteristic of the chromophores present in this compound. materialsciencejournal.org

This integrated approach, where theoretical predictions are validated against experimental evidence, provides a robust and detailed understanding of the structural and electronic properties of this compound.

Applications of Ethyl 1,3 Thiazolidine 2 Carboxylate As Chiral Auxiliaries and Synthetic Building Blocks

Role of Thiazolidine-2-thiones as Chiral Auxiliaries in Asymmetric Synthesis

Thiazolidine-2-thiones, which are sulfur analogs of the well-known Evans oxazolidinones, have gained prominence as effective chiral auxiliaries. researchgate.netscielo.org.mx These auxiliaries are typically prepared from readily available amino acids, which provides access to a diverse range of chiral scaffolds. scielo.org.mxmdpi.com A key advantage of N-acylthiazolidine-2-thiones is their ability to direct stereoselective reactions at the α-carbon of the acyl group. The steric hindrance provided by the substituent on the thiazolidine (B150603) ring (derived from an amino acid) effectively shields one face of the enolate, leading to a highly diastereoselective approach of the electrophile. researchgate.netresearchgate.net

One of the most powerful applications of thiazolidine-2-thione auxiliaries is in asymmetric aldol (B89426) additions for stereoselective carbon-carbon bond formation. scielo.org.mx By converting an N-acylthiazolidine-2-thione into its corresponding enolate, typically with a Lewis acid like titanium tetrachloride (TiCl₄), it can react with aldehydes to produce β-hydroxy carbonyl compounds with excellent diastereoselectivity. researchgate.netresearchgate.net

Research has demonstrated that chlorotitanium enolates of N-acyl thiazolidinethiones consistently yield high diastereoselectivity, often favoring the 'Evans syn' aldol product. researchgate.net For example, using one equivalent of TiCl₄, diisopropylethylamine (DIPEA), and N-methyl-2-pyrrolidinone (NMP), N-propionyl thiazolidinethiones react with various aldehydes to afford the corresponding syn-aldol adducts with selectivities ranging from 94:6 to greater than 98:2. researchgate.net Similarly, magnesium halide-catalyzed direct aldol reactions of chiral N-acylthiazolidinethiones can produce anti-aldol adducts with high diastereoselectivity (up to 19:1) and in good yields. acs.org

More recently, nickel(II)-catalyzed asymmetric aldol reactions of N‐azidoacetyl‐1,3‐thiazolidine‐2‐thione with aromatic aldehydes have been developed. nih.gov This method produces protected anti α‐azido‐β‐silyloxy adducts with outstanding stereocontrol and in high yields, providing a direct route to valuable β‐hydroxy‐α‐amino acids after removal of the auxiliary. nih.gov The choice of catalyst and reaction conditions is crucial for controlling the stereochemical outcome. nih.gov

| Auxiliary Type | Aldehyde | Catalyst/Reagents | Major Product | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| N-Propionyl Thiazolidinethione | Various | TiCl₄, DIPEA, NMP | Evans syn | 94:6 to >98:2 | researchgate.net |

| N-Acyl Thiazolidinethione | Unsaturated Aldehydes | MgBr₂·OEt₂ (10 mol%), Et₃N, TMSCl | anti | Up to 19:1 | acs.org |

| N-Acetyl Thiazolidinethione | Various | Dichlorophenylborane | syn | 9.5:1 to >100:1 | nih.gov |

| N-Azidoacetyl Thiazolidinethione | Aromatic Aldehydes | [Tol-BINAP]Ni(II) complex, TIPSOTf | anti | High | nih.gov |

While the use of N-acylthiazolidine-2-thiones in carbon-carbon bond-forming reactions is well-established, their application or the use of their corresponding carboxylate esters in directing asymmetric oxidation reactions is less documented in the literature. However, thiazolidine carboxylates themselves can undergo oxidation. For instance, proline dehydrogenase has been shown to catalyze the FAD-dependent oxidation of thiazolidine-2-carboxylate (T2C) and thiazolidine-4-carboxylate (T4C). nih.gov The oxidation of T2C by this enzyme generates a stable Δ⁴-thiazoline-2-carboxylate species. nih.gov Furthermore, multicomponent reactions used to synthesize thiazolidine-2-thiones can be followed by oxidation to demonstrate the utility of the adducts. organic-chemistry.org These examples involve the oxidation of the thiazolidine ring system itself rather than using the heterocycle as a chiral auxiliary to direct an oxidation on an external substrate.

Ethyl 1,3-Thiazolidine-2-carboxylate in the Synthesis of Functionalized Heterocycles and Natural Product Analogues

The thiazolidine scaffold serves as a versatile building block for the synthesis of more complex and functionalized heterocyclic systems. The adducts obtained from auxiliary-directed reactions are valuable chiral intermediates that can be elaborated into a variety of structures. nih.gov

A key feature of the thiazolidinethione auxiliary is the ease of its removal and conversion into other functional groups. nih.gov For example, the aldol adducts can be readily converted into di- and tripeptide blocks containing β‐aryl‐β‐hydroxy‐α‐amino acids. nih.gov This is achieved by nucleophilic displacement of the thiazolidinethione moiety with an α-amino ester hydrochloride, forming a new amide bond and extending the peptide chain. nih.gov

Furthermore, thiazolidine derivatives are themselves precursors to other important heterocycles. Following a chiral auxiliary-mediated asymmetric aldol reaction, the resulting β-hydroxy imide can undergo a tandem Curtius rearrangement and intramolecular ring closure. nih.gov This sequence efficiently converts the N-acylthiazolidinethione into an optically active 4,5-disubstituted oxazolidin-2-one, another important class of heterocycles used as chiral auxiliaries and found in pharmacologically active compounds. nih.gov This strategy has been employed in the concise asymmetric total synthesis of natural products like (−)-cytoxazone. nih.gov The synthesis of thiazolidine derivatives from L-cysteine can also serve as a starting point for creating 1,3,4-oxadiazole (B1194373) heterocycles. nanobioletters.com

Mechanistic Insights into Stereocontrol and Diastereoselectivity in Auxiliary-Mediated Reactions

The high degree of stereocontrol exerted by thiazolidine-2-thione auxiliaries in reactions such as aldol additions is a direct consequence of a well-defined transition state. In Lewis acid-mediated reactions, the N-acylthiazolidinethione is believed to form a rigid chelated or non-chelated transition state assembly with the metal center (e.g., titanium) and the aldehyde.

For the formation of syn-aldol products, the reaction is proposed to proceed through a Zimmerman-Traxler-type chair-like transition state. The Lewis acid coordinates to both the carbonyl oxygen of the acyl group and the thiocarbonyl sulfur, locking the enolate into a specific conformation. The bulky substituent at the C4 position of the thiazolidine ring sterically blocks one face of the enolate, forcing the aldehyde to approach from the less hindered side. This directed approach dictates the absolute stereochemistry of the two newly formed stereocenters. nih.gov

In contrast, some catalytic systems, such as those employing nickel(II) complexes, can favor the formation of anti-aldol products. nih.gov Computational studies on these systems suggest a different transition state geometry where steric and electronic factors of the catalyst, substrate, and reagents combine to favor an alternative approach of the electrophile. nih.gov The stereochemical outcome is therefore highly dependent on the specific reaction conditions, including the Lewis acid, base, and solvent used, which influence the geometry of the enolate and the nature of the transition state. acs.orgnih.gov In some cases, the stereoselectivity of the reaction is dictated primarily by the chiral auxiliary reagent, not the chirality already present in the substrate. nih.govresearchgate.net

Biochemical Interactions and Biological Activity Mechanisms of Ethyl 1,3 Thiazolidine 2 Carboxylate Derivatives

Enzyme Inhibition and Modulation Studies

Derivatives of the thiazolidine (B150603) scaffold have been extensively investigated for their potential to interact with and modulate the activity of various enzymes, playing crucial roles in a multitude of pathological conditions. This section details the specific mechanisms of enzyme inhibition, structure-activity relationships, and kinetic insights gleaned from studies on these compounds.

Thiazolidinedione derivatives have been identified as inhibitors of cysteine proteases, which are essential for the survival of certain pathogens. For instance, studies have explored the synthesis and structure-activity relationships of thiazolidinediones as antiplasmodial inhibitors of falcipain-2, a key cysteine protease of Plasmodium falciparum, the parasite responsible for malaria. The inhibition of such crucial enzymes disrupts the parasite's lifecycle, highlighting the therapeutic potential of this class of compounds.

Thiazolidine derivatives have demonstrated significant potential as urease inhibitors. Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, a process implicated in pathologies such as peptic ulcers and the formation of urinary stones.

In one study, a series of thioxothiazolidinyl-acetamide derivatives were synthesized and evaluated for their urease inhibitory activity. All tested compounds showed potent inhibition, with IC₅₀ values ranging from 1.473 to 9.274 µM, significantly more effective than the standard inhibitors hydroxyurea (B1673989) (IC₅₀ = 100.21 µM) and thiourea (B124793) (IC₅₀ = 23.62 µM). nih.gov The most active compound, N-benzyl-3-butyl-4-oxo-2-thioxothiazolidine-5-carboxamide (6i), exhibited an IC₅₀ value of 1.473 µM. nih.gov Kinetic studies of this compound revealed a noncompetitive mode of inhibition. Structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing substituents tended to enhance the inhibitory potency of the compounds. google.com

Another study on thiazolidine-4-carboxylic acid esters found a significant increase in urease inhibitory activity compared to the parent compound. The activity was observed to increase with the length of the alkyl chain from a methyl to a heptyl ester, suggesting that the nature of the alkyl chain significantly impacts the interaction with the bi-metallic nickel center of the urease enzyme. nih.gov

Table 1: Urease Inhibitory Activity of Selected Thioxothiazolidinyl-acetamide Derivatives

| Compound | Substituents | IC₅₀ (µM) |

|---|---|---|

| 6i | R¹: benzyl, R²: butyl | 1.473 |

| 6e | R¹: butyl, R²: benzyl | - |

| Hydroxyurea | (Standard) | 100.21 ± 2.5 |

| Thiourea | (Standard) | 23.62 ± 0.84 |

Data sourced from multiple studies. nih.gov

Xanthine (B1682287) oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. A series of novel thiazolidine-2-thione derivatives have been synthesized and identified as potent XO inhibitors. e-century.usmdpi.com

In vitro enzymatic assays revealed that many of these derivatives displayed significant XO inhibitory activity, with IC₅₀ values ranging from 3.56 µmol/L to 58.17 µmol/L. e-century.usnih.gov The most potent compound, designated 6k, exhibited an IC₅₀ value of 3.56 µmol/L, making it approximately 2.5 times more potent than allopurinol, a commonly used XO inhibitor. e-century.usmdpi.com

Table 2: Xanthine Oxidase Inhibitory Activity of Thiazolidine-2-thione Derivatives

| Compound | IC₅₀ (µmol/L) |

|---|---|

| 6k | 3.56 |

| Thiazolidine-2-thione | 72.15 |

| Allopurinol (Standard) | ~8.9 |

Data sourced from multiple studies. e-century.usnih.gov

Kinetic analysis of compound 6k demonstrated a mixed-type inhibition of XO. e-century.usmdpi.com Molecular docking studies provided further insight into the binding mechanism, suggesting that the 4-fluorophenyl-sulfonyl moiety of compound 6k interacts with Gly260 and Ile264 in the active pocket through hydrogen bonds. e-century.usmdpi.com Simultaneously, the thiazolidinethione portion of the molecule is proposed to form two hydrogen bonds with Glu263 and Ser347 within hydrophobic pockets of the enzyme. e-century.usmdpi.com Structure-activity relationship analysis highlighted that the phenyl-sulfonamide group was essential for the XO inhibitory activity of these derivatives. e-century.usmdpi.comnih.gov

Sphingosine (B13886) kinase-2 (SphK2) is one of two isoenzymes that produce sphingosine-1-phosphate (S1P), a critical signaling lipid involved in numerous cellular processes, including proliferation, survival, and motility. Dysregulation of the SphK/S1P pathway is implicated in cancer and inflammatory diseases.

A specific thiazolidine-2,4-dione analogue, 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145), has been synthesized and characterized as a selective SphK2 inhibitor. Biochemical assays confirmed its selectivity for SphK2 over the SphK1 isoform. In studies using human leukemia U937 cells, K145 was shown to accumulate within the cells, suppress S1P levels, and inhibit SphK2 activity. The downstream effects of this inhibition included the suppression of the ERK and Akt signaling pathways, which are known to be pro-survival pathways often activated by S1P. These findings underscore the potential of thiazolidine derivatives to target the SphK2 enzyme and modulate its associated signaling cascades.

Tyrosinase is a copper-containing enzyme that plays a key role in melanin (B1238610) biosynthesis. Inhibitors of this enzyme are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. A study focused on 2-(substituted phenyl) thiazolidine-4-carboxamide derivatives revealed their potential as tyrosinase inhibitors.

The rationale for investigating these compounds was their structural similarity to tyrosine and L-DOPA, the natural substrates of tyrosinase. Among the synthesized compounds, one derivative (compound 3c) showed the highest inhibitory potential against mushroom tyrosinase, with an IC₅₀ value of 16.5 ± 0.37 µM, which is comparable to that of the standard inhibitor, kojic acid (IC₅₀ = 15.9 ± 2.5 µM).

Furthermore, since reactive oxygen species (ROS) can upregulate tyrosinase expression, the antioxidant potential of these compounds was also investigated. A strong correlation was suggested, as compounds with antioxidant activity may exhibit enhanced inhibition of melanin synthesis. For instance, compound 3d showed the maximum antioxidant activity in a DPPH free radical scavenging assay (IC₅₀ = 18.17 µg/mL). This dual activity suggests that thiazolidine derivatives can act as tyrosinase inhibitors both directly and indirectly by reducing oxidative stress.

Table 3: Tyrosinase Inhibitory and Antioxidant Activities of Thiazolidine-4-carboxamide Derivatives

| Compound | Tyrosinase Inhibition IC₅₀ (µM) | DPPH Scavenging IC₅₀ (µg/mL) |

|---|---|---|

| 3c | 16.5 ± 0.37 | - |

| 3d | - | 18.17 |

| Kojic Acid (Standard) | 15.9 ± 2.5 | - |

Data sourced from a study on 2-(substituted phenyl) thiazolidine-4-carboxamide derivatives.

Glycogen synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase implicated in a wide range of cellular processes, and its dysregulation is linked to neurodegenerative diseases like Alzheimer's, bipolar disorder, and diabetes. While much of the research on heterocyclic GSK-3β inhibitors has focused on thiadiazolidinones (TDZDs), recent studies have identified true thiazolidine derivatives as selective inhibitors of this enzyme. nih.gove-century.us

Through a structure-based virtual screening approach, a thiazolidin-4-one analogue, ZINC09036109 ((E)-2-((3,4-dimethylphenyl)imino)-5-(3-methoxy-4-(naphthalen-2-ylmethoxy)benzyl)thiazolidin-4-one), was identified as a selective GSK-3β inhibitor. nih.gov In a protein kinase assay panel against eight different kinases, this compound showed more than 10-fold selectivity for GSK-3β over the other kinases tested. nih.gov

Molecular dynamics simulations were used to investigate its binding mode. The results indicated that the ZINC09036109 molecule interacts with key amino acid residues in the GSK-3β binding site, including Ile62, Phe67, Val135, Leu188, and Asp200. nih.gov These interactions were comparable to those of co-crystallized inhibitors, providing a structural basis for its selective inhibitory activity. nih.gov This discovery highlights the potential of the thiazolidin-4-one scaffold as a foundation for developing novel and selective GSK-3β inhibitors.

Receptor Binding and Signaling Pathway Modulation

The biological effects of thiazolidine derivatives are rooted in their ability to bind to specific molecular targets, thereby initiating or inhibiting downstream signaling events. These interactions are fundamental to their therapeutic potential in various disease contexts.

Thiazolidine-2,4-dione derivatives have been identified as potent ligands for several key receptors. A significant area of research has focused on their role as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical target in anti-angiogenic cancer therapy. nih.gov By binding to the ATP-binding region of VEGFR-2, these compounds can prevent angiogenesis and lymphangiogenesis. nih.gov The 5-benzylidenethiazolidine-2,4-dione motif, in particular, has been shown to occupy the hinge region of the VEGFR-2 binding site, forming crucial bonds with amino acids like Cys917. nih.gov

Another critical target is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. nih.govnih.gov Thiazolidinediones are well-known PPARγ agonists. nih.gov Their binding to the PPARγ ligand-binding domain (LBD) induces a conformational change that allows for the recruitment of coactivators, leading to the transcription of target genes. nih.govresearchgate.net Key interactions include hydrogen bonds with residues such as His323, His449, and Tyr473 in the active site. nih.gov

Furthermore, certain thiazolidine-2,4-dione analogues, such as 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145), have been characterized as selective inhibitors of sphingosine kinase-2 (SphK2). nih.gov Inhibition of SphK2 by these derivatives leads to the suppression of sphingosine-1-phosphate (S1P) levels, a critical signaling lipid, which in turn affects downstream pathways like ERK and Akt. nih.govplos.org

The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to regulating cell survival, proliferation, and differentiation. nih.gov Thiazolidine derivatives have been shown to modulate these interconnected cascades. For instance, the SphK2 inhibitor K145 exerts its anticancer effects in part by inhibiting the downstream ERK (a component of the MAPK pathway) and Akt signaling pathways. nih.govplos.org The activation of the SphK/S1P system is known to trigger these survival pathways, and its inhibition by K145 leads to a decrease in phosphorylated ERK and Akt. plos.orgresearchgate.net Some derivatives have been specifically developed as dual-pathway inhibitors of the Raf/MEK/ERK and PI3K/Akt signaling pathways. nih.gov The synergistic activation or inhibition of these pathways is often cell-type and context-dependent. nih.gov

The inhibition of the ERK and Akt pathways is a key mechanism for the anti-proliferative and pro-apoptotic effects of several thiazolidine derivatives. In human leukemia U937 cells, treatment with the SphK2 inhibitor K145 resulted in a decrease in phosphorylated ERK and Akt, which is consistent with the compound's ability to induce apoptosis. nih.govplos.orgresearchgate.net The inhibition of these two signaling cascades was evident at concentrations consistent with its IC50 values for SphK2 inhibition and anti-proliferation. researchgate.net

Research has also focused on optimizing derivatives to selectively target cancer cells with hyperactivated ERK signaling, such as melanomas with B-Raf mutations. nih.govresearchgate.net The compound (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione was identified as an ERK docking domain inhibitor. researchgate.net Further functionalization of its primary amino group led to derivatives with improved binding affinity for ERK2 and enhanced selectivity over the related p38α MAP kinase. researchgate.net

Thiazolidinediones (TZDs) are a well-established class of drugs that act as agonists for PPARγ. nih.gov This interaction is the basis for their insulin-sensitizing effects. researchgate.net Upon binding, TZD derivatives promote a conformational change in the receptor that facilitates the release of corepressors and the recruitment of coactivators, leading to the transcription of genes involved in glucose and lipid metabolism. nih.govresearchgate.net The thiazolidinedione headgroup is crucial for this activity, typically forming hydrogen bonds with key amino acid residues in the PPARγ ligand-binding pocket. nih.gov Numerous studies have focused on synthesizing novel TZD derivatives to optimize this agonistic activity, with some compounds showing potency five-fold greater than reference drugs in luciferase-based reporter assays. nih.gov While full agonists have been associated with adverse effects, research is also exploring partial agonists and non-agonist modulators that can block PPARγ phosphorylation without activating the receptor, offering a different therapeutic strategy. unimi.it

Computational methods, including molecular docking and molecular dynamics (MD) simulations, are invaluable tools for predicting and understanding the interactions between thiazolidine derivatives and their molecular targets. nih.govrsc.org A primary focus of these in silico studies has been the interaction with VEGFR-2. nih.govrsc.orgnih.govplos.org Molecular docking studies have successfully predicted the binding modes of 5-benzylidenethiazolidine-2,4-dione derivatives within the ATP-binding site of VEGFR-2, showing interactions similar to known inhibitors like sorafenib. nih.gov These models highlight key hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex. nih.govrsc.org MD simulations further investigate the kinetic and structural characteristics of these complexes, confirming the stability of the predicted binding poses over time. rsc.orgnih.gov Density Functional Theory (DFT) calculations have also been employed to understand the structural and electronic properties of the most potent compounds, correlating these features with their inhibitory activity. nih.govplos.org These computational approaches guide the rational design and optimization of new derivatives as potent and selective inhibitors. nih.govplos.org

In Vitro Cellular Activity and Mechanistic Biological Responses

The interactions of thiazolidine derivatives at the molecular level translate into a variety of cellular activities. In vitro assays using cancer cell lines are commonly used to evaluate their anti-proliferative and cytotoxic effects. Numerous studies have demonstrated that these compounds exhibit potent activity against a range of cancer cell lines, including those from breast (MCF-7, MDA-MB-231), liver (HepG2), colon (Caco-2, HCT-116, HT-29), and lung (A549) cancers. nih.govrsc.orgplos.orgnih.gov

The mechanisms underlying this anticancer activity often involve the induction of apoptosis and cell cycle arrest. For example, specific thiazolidine-2,4-dione derivatives have been shown to significantly increase apoptosis in HT-29 and MCF-7 cells. rsc.orgnih.gov This is often accompanied by an increase in the expression of pro-apoptotic proteins like BAX and caspases (e.g., caspase-8 and caspase-9) and a decrease in anti-apoptotic proteins like Bcl-2. rsc.orgnih.gov Additionally, these compounds can arrest the cell cycle at specific phases, such as the S or G0-G1 phase, thereby preventing cancer cell proliferation. nih.govnih.gov Beyond cancer, various derivatives have also been screened for other biological activities, demonstrating antimicrobial and antifungal potential. scilit.commdpi.com

Table 1: In Vitro Anti-proliferative Activity of Thiazolidine-2,4-dione Derivatives in Cancer Cell Lines

| Compound ID | Cell Line | Reported IC₅₀ (µM) | Source |

|---|---|---|---|

| Compound 20 | HepG2 | 1.14 ± 0.03 | nih.gov |

| Compound 21 | MCF-7 | 0.84 ± 0.01 | nih.gov |

| Compound 22 | MCF-7 | 1.21 ± 0.04 | nih.gov |

| Compound 24 | HepG2 | 0.60 ± 0.02 | nih.gov |

| Compound 15 | HT-29 | 13.56 to 17.8 (Range) | rsc.org |

| Compound 14 (Thiadiazole Derivative) | MCF-7 | 0.04 | nih.gov |

| Compound 14 (Thiadiazole Derivative) | HepG2 | 0.18 | nih.gov |

| Compound 14a | Caco-2 | 1.5 | plos.org |

| Compound 14a | HepG-2 | 31.5 | plos.org |

| Compound 16f | HepG2, HCT116, MCF-7 | 5.1-22.08 (Range) | nih.gov |

Table 2: In Vitro VEGFR-2 Inhibitory Activity of Thiazolidine-2,4-dione Derivatives

| Compound ID | Reported IC₅₀ (µM) | Source |

|---|---|---|

| Compound 22 | 0.079 ± 0.003 | nih.gov |

| Compound 24 | 0.203 ± 0.009 | nih.gov |

| Compound 15 | 0.081 | rsc.org |

| Compound 10a | 0.06516 | plos.org |

| Compound 14c | 0.08146 | plos.org |

| Sorafenib (Reference) | 0.046 ± 0.002 | nih.gov |

Inhibition of Cancer Cell Proliferation Across Various Cell Lines (e.g., MCF-7, 769-P, HepG2, LN229)

Thiazolidine derivatives have shown considerable efficacy in inhibiting the proliferation of various human cancer cell lines. Numerous studies have documented their cytotoxic effects against breast (MCF-7), liver (HepG2), and glioblastoma (LN229) cancer cells.

One study detailed a series of novel thiazolidine-2,4-dione derivatives, with compound 11f exhibiting impressive anti-proliferative activity against HepG2 and MCF-7 cell lines, with IC50 values of 0.64 ± 0.01 µM and 0.53 ± 0.04 µM, respectively. Another related 2,4-dioxothiazolidine derivative, compound 22 , also demonstrated significant anti-proliferative effects against HepG2 (IC50 = 2.04 ± 0.06 μM) and MCF-7 (IC50 = 1.21 ± 0.04 M) cells. Further research has identified thiazolidin-4-one derivatives with potent cytotoxicity against MCF-7 cells, with some compounds registering IC50 values as low as 2.58 µM.

In the context of glioblastoma, a series of 1,3-thiazolidine-4-one derivatives were tested on the LN229 cell line, with the most effective compounds displaying IC50 values ranging from 6.43 to 12.16 µg/mL. nih.gov Fluorinated thiazolidin-4-one derivatives have also been evaluated for their anticancer potential against HepG2 cell lines. researchgate.net The broad-spectrum antiproliferative activity is a recurring theme, with various synthesized series showing promise against lung (A549), colon (HT-29), and other cancer cell lines. nih.govacgpubs.org

Table 1: Antiproliferative Activity of Ethyl 1,3-Thiazolidine-2-carboxylate Derivatives Against Various Cancer Cell Lines

Cell Line Cancer Type Compound Series Key Compound(s) IC50 Value MCF-7 Breast Cancer Thiazolidine-2,4-dione Compound 11f 0.53 ± 0.04 µM MCF-7 Breast Cancer 2,4-Dioxothiazolidine Compound 22 1.21 ± 0.04 µM HepG2 Liver Cancer Thiazolidine-2,4-dione Compound 11f 0.64 ± 0.01 µM HepG2 Liver Cancer 2,4-Dioxothiazolidine Compound 22 2.04 ± 0.06 µM LN229 Glioblastoma 1,3-Thiazolidine-4-one 5b, 5c, 5e 6.43 - 12.16 µg/mL

Induction of Cell Cycle Arrest and Apoptosis in Cancer Cells

A primary mechanism behind the antiproliferative effects of these derivatives is their ability to induce programmed cell death (apoptosis) and disrupt the normal cell cycle in cancer cells.

Research on a potent 2,4-dioxothiazolidine derivative, compound 22 , in MCF-7 cells revealed a significant increase in both early (22.15%) and late (13.53%) apoptosis compared to untreated cells. This compound also triggered cell cycle arrest at the S phase. Another study found that certain thiazolidin-4-one derivatives could induce cell cycle arrest in either the G0/G1 or G2/M phases. nih.gov Further investigations into a series of 1,3-thiazolidin-4-ones demonstrated that the most potent compounds led to a significant increase in the activity of caspases 3, 8, and 9, which are key executioner proteins in the apoptotic cascade. helsinki.fiThese compounds also elevated the levels of cytochrome C in MCF-7 cells, a critical event in the intrinsic pathway of apoptosis. helsinki.fiSimilarly, another derivative, compound 4 , was found to induce apoptosis in MCF-7 cells, causing a 26.86% reduction in cell viability and promoting cell cycle arrest at the G2/M and S phases.

Investigations into Antimicrobial Efficacy (Bacterial and Fungal Strains)

Derivatives of the thiazolidine scaffold have been extensively investigated for their antimicrobial properties against a wide range of pathogens. Studies have reported activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains like Candida albicans.

One study synthesized a series of 2,3-substituted thiazolidine-4-one derivatives and found that several compounds exhibited potent activity against all tested bacterial and fungal strains, with zones of inhibition ranging from 15.22 to 19.93 mm at a concentration of 500 μg/mL. In another investigation, 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives were synthesized and tested, with one compound showing powerful antibacterial activity against P. aeruginosa, registering an IC50 value of 0.195 µg/mL. This potency was superior to the standard antibiotics Penicillin G and Kanamycin B.

While some series demonstrate weak to moderate activity, others show good to mild bacteriostatic or fungistatic effects, particularly against Micrococcus luteus and Candida species. The broad applicability of these derivatives makes them a versatile scaffold for developing new antimicrobial agents.

Anti-tubercular Activity against Mycobacterium tuberculosis Strains

The emergence of multidrug-resistant tuberculosis has necessitated the search for novel therapeutic agents. Thiazolidin-4-one derivatives have been identified as a promising class of compounds with significant potential against Mycobacterium tuberculosis.

Several synthesized series of novel thiazolidinones have shown potent inhibitory effects against the M. tuberculosis H37Rv strain. In some cases, the activity of these derivatives was comparable or even superior to first-line anti-tubercular drugs like isoniazid, pyrazinamide, and streptomycin. For instance, one review highlighted a series of compounds with Minimum Inhibitory Concentration (MIC) values against the H37Rv strain ranging from 1.6 to 6.25 µg/mL. Another study conducted primary screening of derivatives at a concentration of 12.5 µg/ml against M. tuberculosis H37Rv, confirming the potential of this chemical class.

Antioxidant Activity and Radical Scavenging Mechanisms

Oxidative stress is implicated in numerous diseases, and compounds with antioxidant capabilities are of great therapeutic interest. Thiazolidine derivatives have been shown to possess significant antioxidant activity through various mechanisms, including free radical scavenging.

The antioxidant potential of these compounds has been evaluated using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the phosphomolybdenum method. In one study, a 2-[(4-NO2)-phenyl]-4-oxo-thiazolidin-3-yl propionic acid ethyl ester derivative demonstrated a DPPH radical scavenger activity (I% = 91.63% ± 0.77), which was comparable to the standard antioxidant, ascorbic acid. Other studies have confirmed the strong DPPH radical scavenging capacity of different thiazolidine derivatives.

The mechanism of action is often attributed to the ability of the thiazolidine structure, sometimes enhanced by phenolic groups on substituents, to donate a hydrogen atom or an electron to neutralize free radicals. Research has also shown these derivatives to be effective in scavenging superoxide (B77818) anions and demonstrating ferric reducing capacity.

Hypoglycemic Activity and Structure-Activity Correlations

Thiazolidine-2,4-diones (TZDs) are a well-established class of drugs used to treat type 2 diabetes by improving insulin (B600854) sensitivity. Research continues to explore new derivatives for enhanced hypoglycemic effects. The primary mechanism of action for TZD analogues is believed to be their function as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ). Activation of this nuclear receptor promotes glucose utilization in peripheral tissues, thereby lowering blood glucose levels.

In vivo studies using alloxan-induced diabetic Wistar albino rats have confirmed the hypoglycemic potential of novel substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones. Structure-activity relationship (SAR) studies in this area have suggested that the presence of electron-releasing groups at the para position of a phenyl ring substituent may enhance hypoglycemic activity.

Structure-Biological Activity Relationship (SBAR) Studies of this compound Derivatives

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core thiazolidine ring and its associated moieties. Structure-Biological Activity Relationship (SBAR) studies have provided valuable insights into optimizing these compounds for specific therapeutic targets.

Anticancer Activity : For antiproliferative and apoptosis-inducing effects, the substitution pattern on the phenyl ring is critical. Shifting an ethoxy group from the 4-position to the 2-position on the phenyl ring was found to significantly enhance activity. Furthermore, studies on fluorinated derivatives revealed that having fluorine atoms at the meta-positions of the aromatic ring led to more promising anticancer potential compared to ortho- or para-substitutions. researchgate.net

Antimicrobial Activity : The antimicrobial efficacy is also heavily influenced by substituents. The introduction of a 3-tert-butoxycarbonyl group to the thiazolidine ring generally resulted in better antibacterial activity. Conversely, the presence of electron-donating groups (like methyl and methoxy) on an attached phenyl ring has been shown to decrease antimicrobial activity, whereas electron-withdrawing groups are considered essential for potency.

Hypoglycemic Activity : In the context of hypoglycemic effects, SAR studies have indicated that electron-releasing groups located at the para-position of the phenyl ring on the thiazolidine scaffold are favorable for activity.

These SBAR findings are crucial for the rational design of new, more potent, and selective thiazolidine-based therapeutic agents. By strategically modifying the chemical structure, researchers can fine-tune the pharmacological profile of these versatile compounds.

Influence of Substituents on Biological Potency and Selectivity

The biological potency and selectivity of this compound derivatives are significantly modulated by the nature and position of various substituents on the core heterocyclic ring and its appended moieties. Structure-activity relationship (SAR) studies have consistently shown that the electronic properties, size, and lipophilicity of these substituents are critical determinants of the compound's pharmacological profile.

Research into various thiazolidine derivatives has established that the presence of electron-withdrawing groups (EWGs) is often essential for potent biological activities. e3s-conferences.org For instance, in a series of 4-thiazolidinone (B1220212) derivatives of 6-nitroindazole, strong EWGs were found to exhibit greater potency in antibacterial, anti-tubercular, and antifungal screens. e3s-conferences.orgresearchgate.net Halogens such as chlorine (Cl), bromine (Br), and iodine (I) have been shown to increase anticancer activity, whereas electron-donating groups (EDGs) like methyl (-CH3) tend to decrease it. nih.gov Specifically, chloro and hydroxy substituted derivatives of 1,3-thiazolidin-4-one have demonstrated potent antimicrobial activity. e3s-conferences.org The introduction of a 5-nitrofuran-2-yl substituent into a thiazolidin-4-one derivative resulted in promising anti-breast cancer activity. nih.gov

The nature of the substituent also affects selectivity and the type of biological activity observed. For example, in a study of thiazolidine-2,4-dione derivatives, compounds featuring methoxy (B1213986) (-OCH3) and halogen (fluoro, chloro) substituents displayed enhanced radical scavenging activity. nih.gov In another series, the substitution of a cyclohexyl moiety with a 4-hydroxyphenyl group significantly increased antioxidant activity, with the lack of substitution at another position maximizing this effect. nih.gov This highlights that a delicate balance of electronic and steric factors governs the interaction with biological targets.

Table 1: Influence of Substituents on Biological Activity of Thiazolidine Derivatives

| Compound Series | Base Scaffold | Substituent(s) | Observed Biological Activity | Reference |

|---|---|---|---|---|

| Indazole Derivatives | 4-Thiazolidinone | Strong Electron-Withdrawing Groups (e.g., -NO2) | Potent antibacterial & antifungal activity | e3s-conferences.orgresearchgate.net |

| Phenyl Derivatives | Thiazolidine | Electron-Withdrawing Groups (Cl, Br, I) | Increased anticancer activity | nih.gov |

| Phenyl Derivatives | Thiazolidine | Electron-Donating Groups (e.g., -CH3) | Decreased anticancer activity | nih.gov |

| Benzoic Acid Derivatives | 1,3-Thiazolidin-4-one | Chloro (-Cl), Hydroxy (-OH) | Potent antimicrobial activity | e3s-conferences.org |

| Xanthine Derivatives | Thiazolidin-4-one | Methyl (-CH3), Methoxy (-OCH3), Halogens (F, Cl) | Enhanced radical scavenging activity | nih.gov |

| Phenyl Derivatives | Thiazolidin-4-one | 4-hydroxyphenyl | Significantly increased antioxidant activity | nih.gov |

| Benzylidene Derivatives | Thiazolidine-2,4-dione | Nitro (-NO2) | Notable anti-inflammatory activity | journalajmah.com |

| Aryl Derivatives | Thiazolidine-4-carboxylic acid amide | Phenyl, various substituted phenyl groups | Antiproliferative activity against melanoma and prostate cancer cells | nih.gov |

Importance of Ring Heteroatoms and Substituent Positions on Biological Effects

The thiazolidine ring is a privileged scaffold in medicinal chemistry, largely due to the presence and arrangement of its sulfur (S) and nitrogen (N) heteroatoms. e3s-conferences.orgnih.gov These heteroatoms are not merely structural components; they actively participate in biochemical interactions, forming hydrogen bonds and other non-covalent interactions with biological targets like enzymes and receptors. The sulfur atom, in particular, enhances the pharmacological properties of the molecule. nih.gov The precise positioning of substituents around this heterocyclic core is critical for orienting the molecule within a binding site and eliciting a specific biological response.

The positions available for substitution on the thiazolidine ring (typically C2, N3, and C5) allow for extensive structural modifications that can fine-tune the molecule's activity. nih.gov SAR studies consistently demonstrate that the location of a substituent can be as important as its chemical nature. For instance, in a series of 3-(3-(imidazol-1-yl)propyl)-5-(benzylidene)-2-(phenylimino)thiazolidin-4-one derivatives, it was found that nitro and chloro groups were crucial for bioactivity specifically when located at the meta position of the arylidene ring. dntb.gov.ua Similarly, for other thiazolidinedione derivatives, substitutions at the ortho and meta positions of an attached aromatic ring were found to be required to enhance biological activity. researchgate.net

The substitution pattern directly influences the molecule's electronic distribution and conformation, which in turn affects its ability to interact with specific residues in a protein's active site. Research on pyruvate (B1213749) kinase M2 (PKM2) activators showed that a methyl group at the ortho position of a benzene (B151609) ring increased activity, while the same group at the meta or para positions led to a decrease in activity. nih.gov This positional sensitivity highlights the highly specific geometry required for optimal interaction with the target. The N3 position of the thiazolidine ring is also a key site for modification; substitutions at this position are known to confer antimicrobial properties, especially when chloro, bromo, hydroxyl, and nitro groups are attached to an aromatic moiety at this site. researchgate.net The strategic placement of substituents is therefore a cornerstone of the rational design of potent and selective thiazolidine-based therapeutic agents.

Table 2: Effect of Substituent Position on Biological Activity of Thiazolidine Derivatives

| Base Scaffold | Substituent | Position on Aryl Ring | Effect on Biological Activity | Reference |